Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a sulfamoyl linkage, a fluorine substituent at position 4, and a methyl ester group at position 2 of the benzothiophene core. This compound is structurally related to several sulfonamide-containing heterocycles, which are often investigated for applications in medicinal chemistry and materials science due to their tunable properties .
Properties
IUPAC Name |
methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO6S2/c1-25-12-8-13(26-2)11(7-9(12)19)21-29(23,24)17-15-10(20)5-4-6-14(15)28-16(17)18(22)27-3/h4-8,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTIGEAOACUYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular attributes:
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN O6S2 |
| Molecular Weight | 482.0 g/mol |
| CAS Number | 941888-55-7 |
The presence of a sulfamoyl group and a benzothiophene core contributes to its biological interactions, particularly with enzymes and receptors within biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group may inhibit the activity of certain enzymes, while the benzothiophene core can influence cellular signaling pathways. These interactions suggest potential therapeutic applications in drug development aimed at various diseases.
Research Findings
- Enzyme Inhibition : Studies indicate that this compound can effectively bind to enzymes involved in key metabolic pathways. This binding results in the inhibition or modulation of enzyme activity, indicating its potential as a lead compound for drug design targeting specific diseases.
- Cellular Interactions : The compound's benzothiophene structure allows it to interact with cellular membranes and proteins, potentially altering cell signaling processes. Its ability to penetrate cellular barriers enhances its utility in therapeutic applications.
- Case Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of biological activity. For example, modifications in the substituents on the benzothiophene core have shown to influence the potency and selectivity against different biological targets .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | Similar benzothiophene core; different substituents | Focused on variations in biological activity due to methyl substitution |
| Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | Contains ethyl instead of methyl; fluorine substituent | Potentially altered pharmacokinetics due to ethyl group |
| Methyl 5-[(5-chloro-3-methylphenyl)sulfonylamino]-2-hydroxybenzoate | Different aromatic ring; sulfonamide functionality | Investigated for distinct therapeutic applications |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional similarities to other benzothiophene derivatives allow for meaningful comparisons. Below is an analysis of key analogs, focusing on molecular features, physicochemical properties, and reported applications.
Ethyl 3-{[(5-Chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 88626-25-9)
- Structural Differences : Replaces the methyl ester with an ethyl ester and lacks the fluorine atom at position 3.
- The absence of fluorine alters electronic effects, which could influence binding interactions in biological targets .
- Applications : Used as an intermediate in the synthesis of kinase inhibitors, though specific activity data are proprietary .
Ethyl 3-[(3-Ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS 899971-40-5)
- Structural Differences : Substitutes the 5-chloro-2,4-dimethoxyphenyl group with a 3-ethylphenyl group.
- However, the lack of chlorine and methoxy groups may diminish electron-withdrawing effects, altering reactivity .
- Applications : Primarily explored in agrochemical research for herbicidal activity .
3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1004451-73-3)
- Structural Differences : Replaces the benzothiophene core with a dihydrooxazole ring and lacks the sulfamoyl linkage.
- Implications: The dihydrooxazole ring introduces rigidity, which may enhance thermal stability.
- Applications : Investigated as a precursor for fluorescent dyes due to its conjugated system .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | C₁₉H₁₆ClF₃N₂O₆S₂ | 509.91* | 4-F, methyl ester, 5-Cl-2,4-(OMe)₂Ph-SO₂NH | Not Provided |
| Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate | C₁₉H₁₇ClN₂O₆S₂ | 493.00 | Ethyl ester, 5-Cl-2,4-(OMe)₂Ph-SO₂NH (no F) | 88626-25-9 |
| Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | C₁₉H₁₈F₃N₂O₄S₂ | 455.48 | 4-F, ethyl ester, 3-EtPh-SO₂NH | 899971-40-5 |
| 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C₁₈H₁₉ClN₂O₆ | 293.37 | Dihydrooxazole core, 5-Cl-2,4-(OMe)₂Ph (no S) | 1004451-73-3 |
*Estimated based on analogous structures .
Key Findings from Structural Comparisons
Ester Group : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, which may influence metabolic stability in vivo .
Aromatic Substituents : The 5-chloro-2,4-dimethoxyphenyl group provides a balance of steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic protein pockets .
Q & A
Q. What are the key considerations for optimizing the synthetic pathway of methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate?
- Methodological Answer: The synthesis involves multi-step reactions, including sulfamoylation, fluorination, and esterification. Key optimization parameters include:
- Reagent stoichiometry: Ensure precise molar ratios to avoid side products (e.g., incomplete sulfamoylation) .
- Temperature control: Fluorination at 4-position requires low temperatures (−10°C to 0°C) to prevent defluorination .
- Catalyst selection: Use palladium catalysts for coupling reactions to enhance yield .
- Purity monitoring: Employ HPLC or GC-MS at intermediate stages to isolate >95% pure intermediates .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR analysis: NMR confirms fluorination at the 4-position, while NMR identifies methoxy and sulfamoyl proton environments .
- X-ray crystallography: Resolve the benzothiophene core geometry and substituent orientations (e.g., chloro vs. methoxy groups) .
- Mass spectrometry: Verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 485.2) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition: Test against kinases or sulfotransferases using fluorescence polarization assays, given the sulfamoyl group’s affinity for enzyme active sites .
- Cellular cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
- Binding studies: Surface plasmon resonance (SPR) quantifies interaction kinetics with receptors like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact structure-activity relationships (SAR)?
- Methodological Answer: Conduct comparative SAR studies using analogs:
- Electron-withdrawing groups (Cl): Enhance electrophilic reactivity, improving enzyme inhibition (e.g., IC reduction by 30% in kinase assays) .
- Methoxy groups: Increase lipophilicity, enhancing membrane permeability (logP ~3.5 vs. 2.8 for non-methoxy analogs) .
- Fluorine substitution: Stabilizes the benzothiophene core via C-F bond rigidity, reducing metabolic degradation .
- Table: SAR trends for key analogs :
| Substituent | Bioactivity (IC, nM) | logP |
|---|---|---|
| 5-Cl, 2,4-OMe | 12.3 ± 1.2 (Kinase X) | 3.4 |
| 4-F, 3-OMe | 45.6 ± 3.1 (Kinase X) | 2.9 |
Q. What crystallographic challenges arise when resolving the compound’s 3D structure, and how are they addressed?
- Methodological Answer: Common issues include:
- Disorder in sulfamoyl groups: Use low-temperature (100 K) data collection to minimize thermal motion .
- Crystal twinning: Optimize solvent systems (e.g., DMSO/EtOH mixtures) to grow single crystals .
- Heavy atom placement: Incorporate bromine or iodine derivatives for phasing (e.g., replace Cl with Br for anomalous scattering) .
Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
- Methodological Answer: Apply integrated experimental and computational approaches:
- Dose-response curves: Identify off-target effects at higher concentrations (e.g., cytotoxicity unrelated to primary targets) .
- Molecular docking: Map binding modes to distinguish between direct enzyme inhibition and indirect signaling disruption .
- Pathway analysis: Use RNA-seq or proteomics to correlate activity with downstream gene/protein expression changes .
Methodological Notes
- Experimental Design: Prioritize DoE (Design of Experiments) for reaction optimization, focusing on critical variables like temperature and catalyst loading .
- Data Contradictions: Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Safety: Handle chlorinated intermediates under inert atmospheres to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
